5-Aminovaleric acid

Catalog No.
S589520
CAS No.
660-88-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminovaleric acid

CAS Number

660-88-8

Product Name

5-Aminovaleric acid

IUPAC Name

5-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)

InChI Key

JJMDCOVWQOJGCB-UHFFFAOYSA-N

SMILES

Array

solubility

1000 mg/mL at 20 °C

Synonyms

5-aminopentanoic acid, 5-aminovaleric acid, 5-aminovaleric acid hydrochloride, delta-aminovaleric acid

Canonical SMILES

C(CCN)CC(=O)O

The exact mass of the compound 5-Aminovaleric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.54 m1000 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73123. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. It belongs to the ontological category of omega-amino fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

5-Aminovaleric acid (5-AVA) is a non-proteinogenic δ-amino acid featuring a five-carbon aliphatic chain with terminal primary amine and carboxylic acid groups. Commercially, it serves as a highly specific C5 building block, a bifunctional linker in organic synthesis, and the direct monomeric precursor for Nylon-5 biopolyamides. With a melting point of 157–158 °C and exceptionally high aqueous solubility (1000 g/L at 20 °C), 5-AVA offers excellent processability for both aqueous biological assays and organic formulations . Its exact chain length makes it a highly specific templating agent in materials science and a precise spacer in bioconjugation, establishing a distinct procurement profile from its adjacent homologs.

In procurement and synthetic design, substituting 5-aminovaleric acid with adjacent homologs like 4-aminobutyric acid (GABA) or 6-aminocaproic acid frequently leads to process failure or suboptimal performance. The aliphatic chain length strictly dictates the spatial geometry of the molecule; a missing or additional methylene group alters intramolecular hydrogen bonding, which disrupts the stabilization of β-hairpin structures in peptidomimetics [1]. In materials science, the C5 chain is uniquely sized to template specific crystal orientations in perovskite solar cells, where both C4 and C7 analogs fail to enhance device performance[2]. Furthermore, in polymer synthesis, substituting 5-AVA with 6-aminocaproic acid yields Nylon-6 instead of Nylon-5, fundamentally reducing the thermal resistance and eliminating the ferroelectric properties of the resulting plastic[3].

Chain-Length Specificity in Perovskite Templating and Stability

In the fabrication of mesoscopic carbon-based perovskite solar cells, 5-aminovaleric acid acts as a critical templating agent that adsorbs to the metal oxide surface and directs crystal growth. When comparing homologous amino acids as additives, the 5-carbon chain of 5-AVA uniquely improves both infiltration and long-term device stability. Shorter (4-aminobutyric acid / GABA) and longer (7-aminoheptanoic acid) analogs were found to be ineffective at matching the performance enhancement and lifetime extension provided by 5-AVA[1].

Evidence DimensionTemplating efficacy and device performance enhancement
Target Compound Data5-AVA improves infiltration by up to 94% and uniquely extends device lifetime.
Comparator Or Baseline4-aminobutyric acid (C4) and 7-aminoheptanoic acid (C7)
Quantified DifferenceC4 and C7 analogs are ineffective for performance enhancement compared to the optimal C5 chain of 5-AVA.
ConditionsMesoscopic carbon perovskite solar cell fabrication (MAPbI3 precursors).

For photovoltaics procurement, substituting 5-AVA with cheaper or more common amino acids will result in a catastrophic loss of device stability and infiltration efficiency.

Optimal Spacer Length for Peptidomimetic Hairpin Stabilization

In the design of cyclic tetrapeptides and PROTAC linkers, the aliphatic chain length between the amino and carboxylic acid termini dictates conformational stability. A loop based on 5-aminovaleric acid provides an exact four-carbon (CH2)4 spacer that optimally enhances the stability of the corresponding β-hairpin structures. In direct comparisons, loops utilizing shorter (e.g., GABA) or longer/more rigid spacers disfavored hairpin formation due to steric mismatch and loss of critical intramolecular hydrogen bonding [1].

Evidence DimensionHairpin structural stability in peptidomimetics
Target Compound Data5-AVA (C5) spacer strongly stabilizes the hairpin conformation.
Comparator Or BaselineShorter (C4) and longer aliphatic amino acid spacers
Quantified Difference5-AVA enables stable hairpin formation, whereas shorter/longer spacers disfavor it.
ConditionsCyclic tetrapeptide synthesis and conformational analysis in aqueous environments.

In drug discovery and PROTAC linker procurement, selecting the exact C5 spacer of 5-AVA is critical to maintaining the target secondary structure and binding affinity.

High-Melting Point Biopolyamide (Nylon-5) Precursor Suitability

5-Aminovaleric acid is the direct monomeric precursor for Nylon-5 (polyvalerolactam), a polyamide with distinct thermal and electronic properties compared to the industry-standard Nylon-6 (derived from 6-aminocaproic acid). Nylon-5 synthesized from 5-AVA exhibits a high melting point above 250 °C and displays pronounced ferroelectric properties [1]. In contrast, Nylon-6 typically melts at approximately 220 °C. The specific C5 backbone of 5-AVA is therefore non-substitutable when engineering high-temperature polyamides or Nylon-5,6 copolymers with superior elastic recovery.

Evidence DimensionPolymer melting point
Target Compound Data>250 °C (Nylon-5 derived from 5-AVA)
Comparator Or Baseline~220 °C (Nylon-6 derived from 6-aminocaproic acid)
Quantified Difference>30 °C higher melting point for the 5-AVA derived homopolymer.
ConditionsPolyamide thermal characterization.

For materials science procurement, 5-AVA is required to achieve the specific thermal resistance and ferroelectric properties characteristic of Nylon-5.

Differentiated Modulation of the Glutamine-Glutamate-GABA Pathway

Although 5-aminovaleric acid is a methylene homolog of GABA, it exhibits distinct pharmacokinetic and pharmacodynamic behavior in vivo. In the methionine sulfoximine (MSO) model of mesial temporal lobe epilepsy, continuous infusion of 5-AVA significantly suppressed the development of severe seizures. Rats treated with 5-AVA experienced a 2.3- to 2.6-fold lower fraction of stage 4 and 5 seizures compared to the PBS baseline during the second and third weeks of treatment [1], demonstrating its specific utility as a modulator of the glutamine-glutamate-GABA metabolic pathway where native GABA administration is often limited by rapid metabolism.

Evidence DimensionFraction of severe (Stage 4 and 5) seizures
Target Compound Data2.3- to 2.6-fold reduction in severe seizure fraction
Comparator Or BaselinePBS control baseline
Quantified Difference>50% reduction in the incidence of the most severe seizure stages.
ConditionsMethionine sulfoximine (MSO) model of mesial temporal lobe epilepsy in rats (continuous infusion over 21 days).

For neuropharmacology researchers, 5-AVA provides a stable, efficacious alternative to native GABA for modeling seizure suppression and pathway modulation.

Mesoscopic Perovskite Solar Cell Fabrication

5-AVA is the optimal templating additive for carbon-based perovskite solar cells, where its specific C5 chain length maximizes metal oxide surface adsorption, improves infiltration by up to 94%, and extends device lifetime far beyond what is achievable with C4 or C7 analogs [1].

PROTAC and Peptidomimetic Linker Synthesis

Where precise spatial geometry is required to stabilize β-hairpin structures or optimize E3 ligase ternary complex formation, 5-AVA provides an exact four-carbon (CH2)4 spacer that outperforms shorter or more rigid linkers in maintaining target secondary structures [2].

High-Performance Biopolyamide (Nylon-5) Production

As the direct monomer for Nylon-5, 5-AVA is the required precursor for manufacturing polyamides with melting points exceeding 250 °C and distinct ferroelectric properties, making it essential for specialized high-temperature plastic applications [3].

In Vivo Neurological Disease Modeling

Due to its differentiated in vivo stability and efficacy as a weak GABA agonist, 5-AVA is the preferred homolog for modulating the glutamine-glutamate-GABA pathway and suppressing severe seizures in mesial temporal lobe epilepsy models [4].

Physical Description

Solid

XLogP3

-2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 Da

Monoisotopic Mass

117.078978594 Da

Heavy Atom Count

8

LogP

-2.63 (LogP)
-2.63

Melting Point

157.5 °C

UNII

BUW4BFJ6SC

Related CAS

627-95-2 (hydrochloride)

Other CAS

660-88-8

Wikipedia

5-aminopentanoic acid zwitterion

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Last modified: 08-15-2023
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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